molecular formula C12H16FN B13168622 6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13168622
M. Wt: 193.26 g/mol
InChI Key: DHLQEHZBEAFTDU-UHFFFAOYSA-N
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Description

6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound. The presence of the fluorine atom in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of a suitable precursor, such as 2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.

    Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors. This can modulate the activity of these targets and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, resulting in different reactivity and properties.

    6-Chloro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and biological activity.

    6-Bromo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline: Similar to the chloro derivative but with a bromine atom, affecting its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 6-Fluoro-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline imparts unique properties, such as increased stability, altered electronic characteristics, and enhanced biological activity compared to its non-fluorinated or differently halogenated counterparts. These attributes make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

6-fluoro-2-propan-2-yl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H16FN/c1-8(2)11-5-3-9-7-10(13)4-6-12(9)14-11/h4,6-8,11,14H,3,5H2,1-2H3

InChI Key

DHLQEHZBEAFTDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2=C(N1)C=CC(=C2)F

Origin of Product

United States

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